molecular formula C14H17BrN2 B8012159 6-Bromo-3-(piperidin-1-ylmethyl)-1H-indole

6-Bromo-3-(piperidin-1-ylmethyl)-1H-indole

Cat. No.: B8012159
M. Wt: 293.20 g/mol
InChI Key: HVXLJAKTMVNJPR-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Natural Products and Synthetic Compounds for Bioactivity

The indole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry due to its widespread occurrence in nature and its versatile biological activities. nih.govresearchgate.net It forms the core of the essential amino acid tryptophan, and by extension, a vast array of secondary metabolites. nih.gov

Natural Indole-Containing Bioactive Compounds:

CompoundSourceBiological Activity
Tryptophan Essential amino acidPrecursor to serotonin (B10506), melatonin, and niacin nih.gov
Serotonin AnimalsNeurotransmitter involved in mood, appetite, and sleep nih.gov
Vincristine/Vinblastine Catharanthus roseusAnticancer agents (tubulin polymerization inhibitors) nih.govnih.gov
Fascaplysin Marine spongeAntibacterial, antifungal, antiviral, anticancer nih.gov

The bioactivity of indole derivatives is not limited to natural products. Synthetic indoles have been developed to target a wide range of physiological processes. For instance, indomethacin (B1671933) is a well-known non-steroidal anti-inflammatory drug (NSAID). nih.gov Furthermore, various indole derivatives have been investigated for their potential as anticancer, antimicrobial, and antiviral agents. researchgate.netresearchgate.net The ability of the indole ring to participate in hydrogen bonding and π-stacking interactions allows it to bind to a diverse array of biological targets. nih.gov The substitution pattern on the indole ring plays a crucial role in determining its pharmacological profile, with positions 1, 2, 3, 5, and 6 being common sites for modification. researchgate.net

Pharmacological Importance of Piperidine-Containing Architectures

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is another cornerstone of medicinal chemistry. acs.orgnih.gov Its prevalence in pharmaceuticals is a testament to its favorable properties, including its ability to confer aqueous solubility and act as a scaffold for introducing various substituents with precise stereochemistry. nih.gov

Examples of Piperidine-Containing Drugs:

DrugTherapeutic Class
Donepezil Alzheimer's disease treatment enamine.net
Risperidone Antipsychotic nih.gov
Fentanyl Opioid analgesic
Clopidogrel Antiplatelet agent nih.gov

Piperidine derivatives exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antimalarial, and analgesic effects. nih.gov The nitrogen atom in the piperidine ring is often basic, allowing for the formation of salts which can improve the physicochemical properties of a drug candidate. The conformational flexibility of the piperidine ring, existing primarily in a chair conformation, allows for its substituents to be oriented in axial or equatorial positions, which can significantly impact receptor binding and biological activity. blumberginstitute.org

Rationale for Investigating 6-Bromo-3-(piperidin-1-ylmethyl)-1H-indole as a Hybrid Scaffold

The rationale for the design and investigation of this compound stems from the principle of molecular hybridization, which seeks to combine the pharmacophoric features of both the indole and piperidine rings.

The indole core at the 3-position is a common site for substitution and is known to be crucial for the biological activity of many indole derivatives. The introduction of a substituent at this position can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with biological targets.

The bromo substituent at the 6-position of the indole ring is of particular interest. Halogen atoms, such as bromine, can act as bioisosteres for other groups and can influence the lipophilicity and metabolic stability of a compound. Furthermore, the bromine atom provides a reactive handle for further synthetic modifications through cross-coupling reactions, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies. vulcanchem.com Research on other 6-bromoindole (B116670) derivatives has highlighted their potential in various therapeutic areas, including as anticancer agents. researchgate.net

The piperidin-1-ylmethyl group at the 3-position of the indole serves multiple purposes. The piperidine ring can enhance the solubility and basicity of the molecule, which can be advantageous for pharmacokinetic properties. The methylene (B1212753) linker provides flexibility, allowing the piperidine ring to adopt an optimal orientation for binding to a target. This type of substitution is a common strategy in the design of compounds targeting the central nervous system, where the basic nitrogen of the piperidine can be protonated at physiological pH, potentially facilitating interactions with receptors.

Overview of Research Trajectories for Indole-Piperidine Conjugates

While specific research on this compound is not extensively documented in publicly available literature, the broader field of indole-piperidine conjugates is an active area of investigation. The research trajectories for these hybrids are diverse and target a range of therapeutic areas.

Key Research Areas for Indole-Piperidine Conjugates:

Research AreaTherapeutic Target/ApplicationRationale
Anticancer Agents Tubulin polymerization, Kinase inhibitionThe indole moiety is a known tubulin inhibitor scaffold, and the piperidine ring can enhance solubility and target engagement. rsc.org
Antiviral Agents (e.g., HIV) HIV-1 fusion inhibitionIndole-based compounds have shown promise as HIV-1 fusion inhibitors, and the piperidine moiety can be optimized for improved potency and pharmacokinetic properties. nih.govacs.org
Central Nervous System (CNS) Disorders Serotonin and dopamine (B1211576) receptorsThe tryptamine-like structure of some indole-piperidine conjugates makes them suitable candidates for targeting CNS receptors. wikipedia.org
Antimicrobial Agents Bacterial and fungal targetsThe combination of these two scaffolds can lead to novel antimicrobial agents with unique mechanisms of action. nih.gov

Structure-activity relationship (SAR) studies on related indole-piperidine hybrids often focus on modifying the substitution pattern on both the indole and piperidine rings to optimize potency and selectivity. semanticscholar.org The development of efficient synthetic methodologies to access these complex scaffolds is also a significant area of research. nih.gov The investigation of compounds like this compound would likely follow these established research trajectories, starting with its synthesis and followed by screening against a panel of biological targets to identify its potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-(piperidin-1-ylmethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2/c15-12-4-5-13-11(9-16-14(13)8-12)10-17-6-2-1-3-7-17/h4-5,8-9,16H,1-3,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXLJAKTMVNJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CNC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 3 Piperidin 1 Ylmethyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of 6-Bromo-3-(piperidin-1-ylmethyl)-1H-indole is expected to show distinct signals for the indole (B1671886) ring protons, the piperidine (B6355638) ring protons, and the methylene (B1212753) linker.

The indole N-H proton typically appears as a broad singlet in the downfield region (δ 10.5-12.0 ppm). The aromatic protons on the bromo-substituted benzene (B151609) ring (H-4, H-5, and H-7) would exhibit chemical shifts and coupling patterns characteristic of a 1,2,4-trisubstituted benzene system. The C2-H proton of the indole ring is expected to appear as a singlet, slightly downfield due to the influence of the adjacent nitrogen atom and the C3 substituent. The methylene bridge protons (CH₂) would likely present as a singlet, while the protons of the piperidine ring would show complex multiplets in the aliphatic region of the spectrum.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
N1-H11.0 - 11.5Broad SingletExchangeable with D₂O.
H-27.2 - 7.4SingletTypical for a 3-substituted indole.
H-47.5 - 7.7DoubletOrtho coupling to H-5.
H-57.0 - 7.2Doublet of DoubletsOrtho and meta coupling.
H-77.4 - 7.6Singlet (or narrow doublet)Meta coupling to H-5.
C3-CH₂-N3.6 - 3.8SingletMethylene bridge.
Piperidine H-2', H-6' (axial/equatorial)2.4 - 2.6MultipletProtons alpha to the nitrogen.
Piperidine H-3', H-4', H-5' (axial/equatorial)1.4 - 1.7MultipletRemaining piperidine protons.
Note: These are theoretically predicted values. Actual experimental values may vary based on solvent and other conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The carbons of the indole ring are expected in the aromatic region (δ 100-140 ppm). The carbon bearing the bromine atom (C-6) would have its chemical shift influenced by the heavy atom effect. The piperidine and methylene carbons would appear in the aliphatic region (δ 20-60 ppm).

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-2123 - 125
C-3110 - 113Substituted carbon, lower intensity.
C-3a127 - 129
C-4120 - 122
C-5124 - 126
C-6114 - 116Carbon attached to Bromine.
C-7113 - 115
C-7a136 - 138
C3-CH₂-N53 - 56Methylene bridge carbon.
C-2', C-6' (Piperidine)54 - 57Carbons alpha to the nitrogen.
C-3', C-5' (Piperidine)25 - 28
C-4' (Piperidine)23 - 26
Note: These are theoretically predicted values. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons in the indole and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique would be instrumental in definitively assigning each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different parts of the molecule, such as linking the methylene bridge protons to both the C-3 of the indole ring and the C-2'/C-6' of the piperidine ring.

Although specific experimental 2D NMR data for this compound is not available in published literature, these techniques would be the standard methods used to verify the predicted assignments made in the 1D spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H group of the indole, aromatic C-H and C=C bonds, aliphatic C-H bonds of the piperidine and methylene groups, and C-N bonds.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Indole)3350 - 3450Medium, Sharp
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (CH₂, Piperidine)2800 - 3000Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-N Stretch (Aliphatic Amine)1150 - 1250Medium
C-Br Stretch500 - 650Medium-Strong
Note: These are theoretically predicted values based on characteristic group frequencies.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.

For this compound, the mass spectrum would characteristically show two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The calculated molecular weight for C₁₄H₁₇⁷⁹BrN₂ is approximately 292.06, and for C₁₄H₁₇⁸¹BrN₂ is 294.06.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the compound's identity.

A primary fragmentation pathway would likely involve the cleavage of the C3-CH₂ bond, leading to the formation of a stable piperidin-1-ylmethyl cation (m/z 98) and a 6-bromo-1H-indol-3-yl radical, or the formation of a stable 6-bromo-skatole cation (m/z 210/212) after rearrangement.

Predicted Mass Spectrometry Data for this compound

m/z Value Predicted Assignment Notes
292/294[M]⁺Molecular ion peak, showing the characteristic bromine isotope pattern.
210/212[M - C₅H₁₀N]⁺Fragment from the loss of the piperidine moiety.
98[C₆H₁₂N]⁺Piperidin-1-ylmethyl cation, a likely major fragment.
84[C₅H₁₀]⁺Fragment corresponding to the piperidine ring after loss of CH₂N.
Note: These are theoretically predicted fragmentation patterns.

X-ray Crystallography for Solid-State Molecular Structure and Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide exact bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

An analysis would confirm the planarity of the indole ring system and determine the conformation of the piperidine ring (likely a chair conformation) and its orientation relative to the indole core. It would also reveal details about how the molecules pack together in the crystal lattice, including any hydrogen bonding involving the indole N-H group. To date, the crystal structure for this specific compound has not been reported in publicly accessible databases. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For organic molecules containing chromophores, such as the indole ring system in this compound, UV-Vis spectroscopy provides valuable information about the π-electron system and the effects of substituents on the electronic structure.

The UV-Vis spectrum of a compound is typically presented as a plot of absorbance versus wavelength (λ). The wavelength of maximum absorbance is denoted as λmax, which corresponds to a specific electronic transition. The intensity of the absorption is related to the molar absorptivity (ε), a measure of how strongly the compound absorbs light at that wavelength.

The indole chromophore characteristically displays two main absorption bands in the UV region. nih.gov These bands arise from π → π* transitions within the aromatic system. The first band, often referred to as the 1Lb band, is typically observed at longer wavelengths (around 270-290 nm) and is characterized by a lower molar absorptivity. This band often shows fine vibrational structure. The second band, the 1La band, appears at shorter wavelengths (around 210-230 nm) and has a significantly higher molar absorptivity. nih.gov

In the case of This compound , the electronic spectrum is primarily determined by the indole nucleus, with modifications introduced by the bromo and piperidin-1-ylmethyl substituents.

Detailed Research Findings:

The presence of a bromine atom at the 6-position of the indole ring is known to influence the electronic transitions. Halogen substituents can exhibit both inductive (-I) and resonance (+M) effects. Generally, halogen substitution on the benzene portion of the indole ring leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands. This red shift is a common observation for bromo-substituted aromatic compounds. For instance, 5-bromoindole (B119039) shows a discernible shift in its absorption maxima compared to unsubstituted indole. nih.gov

The piperidin-1-ylmethyl group at the 3-position is an alkylamino substituent. Such groups are generally considered auxochromes, which can modify the absorption of a chromophore. The nitrogen atom's lone pair of electrons in the piperidine ring can interact with the indole's π-system, potentially leading to a slight bathochromic shift and a change in the molar absorptivity of the absorption bands. Computational studies on substituted indoles have shown that substitutions on the indole ring can significantly affect the ground and excited state electronic structures. chemrxiv.org

Therefore, it is anticipated that the UV-Vis spectrum of this compound in a suitable solvent like methanol (B129727) or ethanol (B145695) would exhibit the characteristic indole absorption bands. The 1Lb band would likely appear above 280 nm, and the more intense 1La band would be observed at a shorter wavelength, both potentially showing a bathochromic shift compared to unsubstituted indole due to the combined electronic effects of the bromo and piperidin-1-ylmethyl substituents.

The following table provides a comparative overview of the UV-Vis absorption data for indole and some of its derivatives to illustrate the effects of substitution on the electronic spectra.

Interactive Data Table: UV-Vis Absorption Data of Indole and Related Compounds

Compound NameSolventλmax (nm)Molar Absorptivity (ε)Transition TypeReference
IndoleMethanol216, 276, 28733884, 5623, 4786π → π nih.gov
3-Methylindole (Skatole)Ethanol225, 282, 291-π → π researchgate.net
6-Bromo-1H-indole---- nih.govnih.gov
5-HydroxyindoleCyclohexane263, 270, 301-π → π nih.gov
6-HydroxyindoleCyclohexane293, 301-π → π nih.gov

Note: The data for 6-Bromo-1H-indole is not available in the cited sources, but the compound is listed for structural reference. The molar absorptivity values for some compounds are not reported in the available literature.

Computational and Theoretical Investigations of 6 Bromo 3 Piperidin 1 Ylmethyl 1h Indole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules. For a compound like 6-Bromo-3-(piperidin-1-ylmethyl)-1H-indole, DFT studies would provide fundamental insights into its behavior at a molecular level. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to ensure accuracy. researchgate.net

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. This process involves calculating the molecular forces and adjusting the positions of the atoms until a minimum energy state is reached. For a flexible molecule like this compound, which contains a rotatable piperidine (B6355638) ring and a methylene (B1212753) linker, conformational analysis is particularly important. This would involve identifying all possible low-energy conformers and determining their relative stabilities.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative and not based on published experimental or theoretical data.)

Parameter Bond/Angle Hypothetical Value
Bond Length C3-C10 (indole-CH2) 1.51 Å
Bond Length C10-N1 (CH2-piperidine) 1.47 Å
Bond Angle C2-C3-C10 127.5°

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests the molecule is more reactive.

The Molecular Electrostatic Potential (MEP) map is another critical tool that illustrates the charge distribution on the molecule's surface. researchgate.net It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. For this compound, the MEP would likely show negative potential around the nitrogen atoms and the bromine atom, and positive potential around the N-H group of the indole (B1671886) ring.

Table 2: Hypothetical Electronic Properties of this compound (Note: This table is illustrative and not based on published experimental or theoretical data.)

Property Hypothetical Value
HOMO Energy -5.8 eV
LUMO Energy -1.2 eV

Vibrational Spectroscopy Simulations (FT-IR, FT-Raman)

Computational methods can simulate the vibrational spectra (FT-IR and FT-Raman) of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can predict the spectral features of the compound. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. For the target compound, key vibrational modes would include the N-H stretch of the indole, C-H stretches of the aromatic and aliphatic parts, and the C-Br stretch.

Table 3: Hypothetical Major Vibrational Frequencies for this compound (Note: This table is illustrative and not based on published experimental or theoretical data.)

Vibrational Mode Functional Group Hypothetical Wavenumber (cm⁻¹)
N-H Stretch Indole N-H 3450
C-H Stretch Aromatic 3100-3000
C-H Stretch Aliphatic (Piperidine, CH2) 2950-2850
C=C Stretch Aromatic 1600-1450
C-N Stretch Indole & Piperidine 1350-1250

Computational NMR Chemical Shift Prediction and Validation

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful application of quantum chemical calculations. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted values are invaluable for validating the structure of newly synthesized compounds and for assigning signals in experimental NMR spectra, especially for complex molecules where spectral overlap can be an issue.

Topological Analysis of Electron Density

Topological analysis of the electron density provides a deeper understanding of the chemical bonding and non-covalent interactions within a molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are methods used to visualize regions of high electron localization, which correspond to chemical bonds, lone pairs, and atomic cores. An analysis of the ELF and LOL for this compound would provide a detailed picture of its bonding characteristics, highlighting the covalent bonds and the distribution of lone pair electrons on the nitrogen and bromine atoms.

While the computational framework for analyzing this compound is well-established, the specific application of these methods to this molecule has not been documented in the accessible scientific literature. The information presented herein serves as a guide to the types of theoretical investigations that are necessary to fully characterize its molecular and electronic properties. Future research in this area would be beneficial for a complete understanding of this compound.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a powerful computational tool used to identify and visualize weak, non-covalent interactions within a molecule or between molecules. nih.gov This method is based on the relationship between the electron density (ρ) and its reduced density gradient (s). nih.gov Regions of weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, are identified by troughs in the reduced density gradient at low electron densities. nih.govnih.gov

To distinguish between attractive and repulsive interactions, the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix is used. nih.gov A plot of the reduced density gradient versus the electron density multiplied by the sign of λ₂ can differentiate these interactions. nih.gov

For this compound, an NCI analysis would be expected to reveal several key intramolecular interactions:

Hydrogen Bonds: A potential weak hydrogen bond could exist between the hydrogen atom on the indole nitrogen (N-H) and the nitrogen atom of the piperidine ring, depending on the molecule's conformation.

Steric Repulsion: Due to the proximity of the two cyclic structures, some degree of steric hindrance or repulsion is likely, particularly in more compact conformations. This would be visualized as distinct regions of repulsive interaction. arxiv.org

The results of such an analysis can be summarized in a table that correlates the type of interaction with the calculated values at the corresponding bond critical points (BCPs).

Illustrative NCI Analysis Data for this compound

Interaction TypeTypical sign(λ₂)ρ (a.u.) RangeExpected Location in Compound
Strong Attractive (Hydrogen Bond)-0.04 to -0.02Between indole N-H and piperidine N (conformation-dependent)
Weak Attractive (van der Waals)-0.02 to 0.00Between the faces of the indole and piperidine rings
Weak Repulsive (Steric Clash)0.00 to 0.02Between hydrogens on the piperidine ring and the indole core

This table presents hypothetical data based on typical values found in NCI analyses of similar molecular systems. The sign(λ₂)ρ value helps to characterize the nature and strength of non-covalent interactions. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape, understanding its dynamic behavior, and analyzing its interactions with a solvent, such as water. nih.govnih.gov

A typical MD simulation would involve placing the molecule in a simulated box of water molecules and applying a force field (e.g., AMBER, CHARMM) to describe the interatomic forces. nih.govnih.gov The simulation would then solve Newton's equations of motion for the system over a period, often nanoseconds to microseconds, to generate a trajectory of atomic positions. nih.gov

Analysis of the simulation trajectory would provide detailed information on:

Conformational Landscapes: The molecule's flexibility is primarily dictated by the rotation around the single bond connecting the piperidine ring to the methylene bridge and the bond between the methylene bridge and the indole C3 position. The piperidine ring itself will also exhibit conformational changes (e.g., chair-to-boat interconversion).

Key parameters are calculated from the trajectory to quantify the system's stability and compactness. The Root Mean Square Deviation (RMSD) measures the average deviation of the molecule's backbone atoms from a reference structure, indicating conformational stability. nih.govuiuc.edu The Radius of Gyration (Rg) describes the compactness of the molecule over time.

Illustrative Molecular Dynamics Simulation Metrics

Simulation Time (ns)RMSD (Å)Radius of Gyration (Rg) (Å)
00.004.50
101.854.62
202.104.58
301.954.65
402.054.61
502.004.63

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scribd.comnih.gov The goal is to develop predictive models that can estimate the activity of new, unsynthesized molecules and guide the design of more potent compounds. nih.govmdpi.com

To build a QSAR model for analogs of this compound, a dataset of structurally similar compounds with measured biological activity against a specific target would be required. Given that indole and piperidine scaffolds are common in ligands for serotonin (B10506) receptors, a hypothetical target could be the 5-HT₂A receptor. wikipedia.org

The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors quantify different aspects of the molecule's physicochemical properties:

Topological Descriptors: Describe the atomic connectivity and shape of the molecule (e.g., Wiener index). frontiersin.org

Electronic Descriptors: Relate to the molecule's electron distribution (e.g., HOMO/LUMO energies, dipole moment). ucsb.edu

Hydrophobic Descriptors: Quantify the molecule's lipophilicity (e.g., LogP). rsc.org

A statistical method, such as multiple linear regression (MLR), is then used to create an equation that correlates a selection of these descriptors with the observed biological activity (often expressed as pIC₅₀, the negative logarithm of the half-maximal inhibitory concentration). researchgate.net

Illustrative QSAR Model Data for Hypothetical Analogs

CompoundModification (R)LogPMolecular Weight (g/mol)Predicted pIC₅₀
1 (Parent)-Br4.2293.207.5
2-Cl3.9248.757.2
3-F3.6232.306.9
4-I4.6340.207.8
5-CH₃4.1228.346.5

This table presents hypothetical data for a QSAR study where the bromine atom at position 6 is substituted. The model suggests that increasing lipophilicity (LogP) and molecular weight through halogen substitution may correlate with higher predicted activity (pIC₅₀). acs.orgresearchgate.net Such a model could guide the synthesis of new, potentially more active compounds.

Structure Activity Relationship Sar Studies of 6 Bromo 3 Piperidin 1 Ylmethyl 1h Indole Derivatives

Systematic Substituent Effects on the Indole (B1671886) Nucleus (e.g., N1, C2, C4, C5, C7, particularly C6-bromo)

The indole nucleus offers multiple positions for substitution, and modifications at these sites can profoundly impact biological activity. The parent compound features a bromine atom at the C6-position, which is significant for several reasons. Halogen substituents, particularly bromine, alter the electronic landscape of the indole ring and can participate in halogen bonding, a specific type of non-covalent interaction with biological receptors. Furthermore, the bromine at C6 serves as a crucial synthetic handle, enabling further diversification of the scaffold through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which is invaluable for building analogue libraries. vulcanchem.comnih.govsigmaaldrich.com

The position of the halogen is critical. SAR studies on related indole derivatives have shown that moving a substituent from one position to another can drastically alter activity. For instance, in a study of 3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole derivatives as potential antimicrobials, the position of the bromo substituent on the indole ring had a notable effect on activity against E. coli. nih.gov

Table 1: Effect of Bromo-Indole Isomer on Antibacterial Activity

Compound Indole Substitution MIC against E. coli (µg/mL)
Analogue 1 5-Bromo >128
Analogue 2 6-Bromo 64

Data sourced from a study on related indole-imidazole derivatives, illustrating the importance of substituent position. nih.gov

Substitution on the indole nitrogen (N1) is also a key strategy. For example, in the development of inhibitors for bacterial cystathionine (B15957) γ-lyase (bCSE), a peptide-like chain was attached to the N1 position of a 6-bromoindole (B116670) core to generate the active compound. nih.gov This highlights that the N-H group can be replaced with larger substituents to explore new binding interactions or modulate physicochemical properties. nih.gov Modifications at other positions, such as C2, C5, and C7, are also explored to fine-tune activity, with electronic and steric factors playing a primary role in determining the outcome of these changes. mdpi.com

Modifications and Substituent Effects on the Piperidine (B6355638) Ring (e.g., N-substitution, ring substitutions, stereochemistry)

The piperidine ring is another critical component for modulation of biological activity. As a basic moiety, it often engages in ionic interactions with acidic residues (e.g., aspartate, glutamate) in receptor binding pockets. Its conformation and substitution pattern are key determinants of affinity and selectivity. nih.govajchem-a.com

N-Substitution: The piperidine nitrogen is a common point of modification. While the parent compound has an unsubstituted piperidine, introducing substituents here can significantly alter properties. For instance, in related structures, N-alkylation with small groups like propyl can enhance activity for certain targets. researchgate.net

Ring Substitutions: The position and nature of substituents on the piperidine ring itself are vital. Studies on related piperidine-containing compounds have shown that substitution at the 4-position (para) is often preferred over the 3-position (meta). The introduction of a hydroxyl group, for example, can increase inhibitory effects for specific enzymes. ajchem-a.com

Stereochemistry: When substitutions create a chiral center on the piperidine ring, the stereochemistry can be critical for activity. For the closely related 3-(piperidin-3-yl)-1H-indole scaffold, the (R)- and (S)-enantiomers must be separated, as they often exhibit different biological activities and receptor interactions. mdpi.com The synthesis of enantiomerically pure derivatives is a key step in advanced SAR studies to identify the optimal three-dimensional arrangement for binding. mdpi.com

Role of the Piperidin-1-ylmethyl Linker in Modulating Biological Response

Conformational Flexibility: The single methylene (B1212753) unit provides a degree of rotational freedom, allowing the piperidine and indole rings to adopt various conformations. This flexibility can be advantageous, enabling the molecule to find an optimal binding pose within a receptor. However, in some cases, a more rigid linker is desirable to lock in an active conformation and improve selectivity.

Vectorial Orientation: The linker projects the basic piperidine nitrogen away from the planar indole ring in a specific vector. This orientation is crucial for positioning the key interacting groups correctly to engage with their respective binding pockets on a biological target.

Exploration of Bioisosteric Replacements within the Molecular Framework

Bioisosteric replacement is a powerful strategy in medicinal chemistry where an atom or group is exchanged for another with similar physical or chemical properties to enhance potency, selectivity, or metabolic stability. cambridgemedchemconsulting.com This can be applied to any part of the 6-bromo-3-(piperidin-1-ylmethyl)-1H-indole scaffold.

Core Scaffold Replacement: The entire indole nucleus can be replaced with other heterocyclic systems to probe the importance of the core structure. In one prominent example, researchers developing PI3Kδ inhibitors successfully used a bioisosteric replacement approach starting from an indole scaffold to discover a potent and selective new compound. nih.govresearchgate.net

Functional Group Replacement: More commonly, individual functional groups are replaced. The bromine at C6 could be swapped with a chlorine (Cl), trifluoromethyl (CF3), or cyano (CN) group to modulate electronics and lipophilicity. cambridgemedchemconsulting.com The piperidine ring itself could be replaced by other cyclic amines like pyrrolidine (B122466) or morpholine (B109124) to assess the impact of ring size and the presence of additional heteroatoms. The ether linkage in a methoxy (B1213986) group, for instance, is sometimes replaced by a difluoromethylene group (-CF2-), a non-classical bioisostere that can alter metabolic stability and binding interactions. cambridgemedchemconsulting.com

Table 2: Examples of Classical and Non-Classical Bioisosteres

Original Group Potential Bioisosteric Replacement(s)
-H -D, -F
-Cl -Br, -I, -CF3, -CN
-CH3 -NH2, -OH, -Cl
Phenyl Pyridyl, Thienyl, 4-Fluorophenyl
Carboxylic Acid Tetrazole, Sulfonamide, 5-oxo-1,2,4-oxadiazole
Amide 1,2,4-Triazole, 1,3,4-Oxadiazole

This table presents common bioisosteric pairs used in drug design. cambridgemedchemconsulting.comdrughunter.com

SAR Insights Derived from Analogue Libraries

The systematic synthesis and screening of analogue libraries are the practical foundation of SAR. Starting from a hit compound like this compound, libraries are designed to probe the effects of specific structural changes. The use of versatile starting materials like 6-bromoindole is crucial, as it allows for the introduction of diversity at multiple points in the molecular scaffold. sigmaaldrich.compatsnap.comsemanticscholar.org

A case study involving 3-substituted-1H-imidazol-5-yl-1H-indoles illustrates this process. Researchers identified initial weak hits from a library screening and then prepared an extensive library of analogues to improve potency against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This involved:

Varying substituents on the indole ring: They compared derivatives with 5-bromo, 6-bromo, 5-fluoro, 6-fluoro, and 6-chloro substitutions.

Modifying a secondary aromatic ring: They explored different substituents on a benzyl (B1604629) group attached to the imidazole.

This systematic approach led to the identification of analogues with significantly improved anti-MRSA activity (MIC ≤ 0.25 µg/mL), demonstrating how targeted library synthesis can rapidly generate SAR insights and lead to more potent compounds. nih.gov Such studies reveal which positions on the scaffold are sensitive to modification and which substituents are optimal for activity. vulcanchem.comchemdiv.com

Computational Approaches in SAR (e.g., 3D-QSAR, docking-based SAR)

Computational chemistry provides powerful tools to rationalize experimental SAR data and guide the design of new analogues. mdpi.commdpi.com

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method establishes a correlation between the biological activity of a set of compounds and their 3D properties. researchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. nih.govrsc.org

Process: A library of aligned molecules is placed in a 3D grid. Steric and electrostatic fields (and other fields like hydrophobic for CoMSIA) are calculated at each grid point. A statistical model is then built to relate variations in these fields to changes in biological activity. nih.govrsc.org

Output: The model generates 3D contour maps. These maps visualize regions where, for example, bulky groups increase activity (favorable steric region) or where positive charge decreases activity (unfavorable electrostatic region). These maps provide intuitive guidance for designing the next generation of molecules. nih.gov The predictive power of the models is validated using statistical metrics like q² (cross-validated r²) and r²_pred (predictive r² for an external test set). rsc.org

Docking-Based SAR: Molecular docking predicts how a ligand (the indole derivative) binds to the 3D structure of its protein target. researchgate.netnih.gov

Process: The ligand is computationally placed into the receptor's binding site in multiple possible orientations and conformations. A scoring function then estimates the binding affinity for each pose. researchgate.net

Output: Docking provides a plausible binding mode, identifying key interactions like hydrogen bonds, ionic bonds, and hydrophobic contacts that anchor the ligand. By docking a series of analogues, chemists can understand why, for example, a 6-bromo derivative is more active than a 5-bromo one, or why an (R)-enantiomer binds better than an (S)-enantiomer. This structural insight is invaluable for rational drug design. nih.gov

Mechanistic Investigations of 6 Bromo 3 Piperidin 1 Ylmethyl 1h Indole at the Molecular Level

Target Identification Methodologies for Biological Interactions

There is no publicly available scientific literature detailing the application of target identification methodologies to elucidate the biological interactions of 6-Bromo-3-(piperidin-1-ylmethyl)-1H-indole. Methods such as affinity chromatography, pull-down assays, or proteomic profiling have not been reported for this specific compound.

Ligand-Receptor Binding Affinity Studies (e.g., In vitro receptor assays)

No data from in vitro receptor assays or other ligand-receptor binding affinity studies for this compound could be retrieved from the scientific literature. Consequently, its affinity and selectivity for any specific biological receptor remain uncharacterized.

Enzyme Inhibition Kinetics and Mechanism Elucidation

Detailed studies on the enzyme inhibition kinetics and the elucidation of the mechanism of action for this compound are not available in published research. While related brominated indole (B1671886) compounds have been investigated as potential enzyme inhibitors, this specific molecule has not been the subject of such studies. nih.gov

Molecular Docking and Protein-Ligand Interaction Analysis

No molecular docking or protein-ligand interaction analyses for this compound have been reported in the scientific literature. Such computational studies, which are crucial for predicting binding modes and potential biological targets, have not been published for this compound.

Cellular Pathway Modulation Studies for Elucidating Biological Actions

There is no available research on how this compound modulates cellular pathways to bring about biological actions. Studies investigating its effects on specific signaling cascades or cellular processes have not been documented in the public domain.

Derivatization and Analog Design Strategies for 6 Bromo 3 Piperidin 1 Ylmethyl 1h Indole

Synthetic Routes for Further Functionalization and Diversification of the Scaffold

The diversification of the 6-Bromo-3-(piperidin-1-ylmethyl)-1H-indole scaffold can be achieved by targeting three primary locations: the C6-bromo position on the indole's benzene (B151609) ring, the N1-position of the indole (B1671886) ring, and the C2-position of the pyrrole (B145914) moiety.

Functionalization at the C6-Position: The bromine atom at the C6-position is a key handle for introducing structural diversity, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple the C6-bromo position with a variety of aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse aromatic systems, which can modulate the electronic properties and steric profile of the molecule to enhance interactions with biological targets.

Sonogashira Coupling: The reaction of the C6-bromoindole with terminal alkynes, catalyzed by palladium and copper co-catalysts, yields 6-alkynylindole derivatives. chim.it These derivatives can serve as versatile intermediates for further transformations or as final compounds with unique linear geometries.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C6-position. This is particularly useful for introducing groups that can act as hydrogen bond donors or acceptors.

Heck Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C6-position and an alkene, providing access to 6-vinylindole derivatives.

Functionalization at the N1-Position (Indole Nitrogen): The indole nitrogen is a nucleophilic center that can be readily functionalized through alkylation, arylation, or acylation reactions.

N-Alkylation: Using a suitable base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF), the indole nitrogen can be deprotonated and subsequently reacted with various alkyl halides or other electrophiles to introduce alkyl chains, benzyl (B1604629) groups, or functionalized side chains. nih.goveasychair.org

N-Arylation: Copper or palladium-catalyzed N-arylation reactions (e.g., Ullmann condensation or Buchwald-Hartwig amination) can be employed to attach aryl or heteroaryl rings directly to the indole nitrogen, significantly expanding the accessible chemical space. easychair.org

Functionalization at the C2-Position: While the C3-position is occupied, the C2-position of the indole ring remains a viable site for functionalization, although it is generally less reactive than the C3-position in electrophilic substitutions. Directed metalation or specific catalytic methods can achieve C2-functionalization. Rhodium-catalyzed carbenoid insertion or C-H activation strategies have been developed for the selective modification of the C2-position in 3-substituted indoles. nih.gov

The following table summarizes key synthetic strategies for diversifying the scaffold:

PositionReaction TypeReagents/CatalystsIntroduced MoietyReference
C6-BromoSuzuki-Miyaura CouplingAr-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), BaseAryl, Heteroaryl nih.gov
C6-BromoSonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseAlkynyl chim.it
C6-BromoBuchwald-Hartwig AminationAmine (R₂NH), Pd catalyst, Ligand, BaseAmino group nih.gov
N1-IndoleN-AlkylationAlkyl halide (R-X), Base (e.g., NaH), DMFAlkyl, Benzyl nih.goveasychair.org
N1-IndoleN-ArylationAryl halide, Cu or Pd catalyst, BaseAryl, Heteroaryl easychair.org
C2-IndoleC-H FunctionalizationRh catalyst, Carbenoid precursorFunctionalized alkyl groups nih.gov

Strategies for Enhancing Selectivity and Potency through Targeted Chemical Modification

Enhancing the selectivity and potency of a lead compound requires a deep understanding of its structure-activity relationships (SAR). For the this compound scaffold, targeted modifications at key positions can fine-tune its interaction with a specific biological target while minimizing off-target effects.

Modifications at the C6-Position: Replacing the bromine atom at the C6-position with various substituents can significantly impact biological activity. Introducing electron-donating or electron-withdrawing groups can alter the electronic density of the indole ring system, influencing its binding affinity. For instance, in a study of related 6-bromoindole (B116670) derivatives, replacing the bromine with different aryl groups via Suzuki coupling led to a range of biological activities, highlighting the importance of this position for tuning the compound's properties. researchgate.net

Modifications at the N1-Position: The N1-position is crucial for modulating both potency and pharmacokinetic properties. The presence of a hydrogen atom allows for hydrogen bonding, which may be critical for binding to some targets. Alternatively, substitution at this position can block metabolism, improve cell permeability, or introduce new interactions with the target. For example, studies on N(1)-arylsulfonyl-3-piperazinyl indole derivatives showed that substituents on the indole nitrogen significantly influenced their affinity for serotonin (B10506) receptors.

Modifications of the Piperidine (B6355638) Ring: The piperidine ring is a key basic moiety that is often protonated at physiological pH, allowing for strong ionic interactions with acidic residues in a target's binding pocket. The conformation and substitution of this ring can be modified to optimize these interactions. Introducing substituents on the piperidine ring or replacing it with other cyclic amines (e.g., piperazine (B1678402), morpholine) can alter the compound's basicity, lipophilicity, and steric profile, thereby affecting its selectivity and potency.

An illustrative SAR table for a hypothetical series of analogs targeting a generic kinase is presented below, based on established principles for indole-based inhibitors.

CompoundR¹ (at C6)R² (at N1)Amine at C3Kinase IC₅₀ (nM)
ParentBrHPiperidine150
Analog 1PhenylHPiperidine75
Analog 24-FluorophenylHPiperidine50
Analog 3BrMethylPiperidine200
Analog 4BrH4-Hydroxypiperidine95
Analog 54-FluorophenylH4-Hydroxypiperidine30

Design Principles for Lead Optimization

Lead optimization is an iterative process that aims to enhance the drug-like properties of a lead compound while maintaining or improving its desired biological activity. For this compound, key principles include:

Improving Potency and Selectivity: As discussed in the SAR section, systematic modification of the scaffold at the C6, N1, and piperidine positions is essential. Computational methods like molecular docking can help predict which modifications are most likely to improve binding to the target protein.

Optimizing ADMET Properties: A potent compound is not useful if it has poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Solubility: The basic piperidine group generally confers good aqueous solubility at low pH, but this can be further modulated by introducing polar groups, for example, on the C6-substituent or the piperidine ring itself.

Metabolic Stability: The indole ring, particularly at the C2 position and the N1-H, can be susceptible to metabolic oxidation by cytochrome P450 enzymes. Blocking these sites, for instance by N1-alkylation or C2-substitution, can improve metabolic stability.

Permeability: Lipophilicity, often measured as LogP, is a key determinant of cell membrane permeability. This can be fine-tuned by adjusting the substituents. For example, replacing the C6-bromo atom with less lipophilic groups or adding polar functionality can modulate LogP.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency or ADMET properties. For example, the piperidine ring could be replaced with aza-analogs like piperazine to introduce an additional site for substitution or to alter basicity and solubility.

Combinatorial Chemistry Approaches for Library Generation and Screening

Combinatorial chemistry provides a powerful platform for rapidly generating a large number of analogs (a library) from a common scaffold, which can then be screened for biological activity. The this compound scaffold is well-suited for this approach due to its multiple points of diversification.

A combinatorial library can be designed by systematically varying substituents at key positions. A potential design for a library based on this scaffold would involve three points of diversity: R¹, R², and R³.

R¹ at the C6-position: Starting from the 6-bromoindole core, a diverse set of boronic acids can be used in a parallel Suzuki coupling synthesis to generate a library of compounds with different aryl and heteroaryl groups at this position.

R² at the N1-position: The indole nitrogen can be alkylated with a variety of alkyl halides. This can be performed on the 6-substituted indole intermediates to create a two-dimensional library.

R³ on the piperidine ring: While the parent scaffold has an unsubstituted piperidine, a library could be generated by starting with differently substituted piperidines in the initial Mannich reaction to form the C3-side chain. Alternatively, if the piperidine ring itself contains functional handles, these can be further derivatized.

The synthesis can be performed using automated parallel synthesis techniques, where reactions are carried out in multi-well plates. Each well contains a unique combination of building blocks, leading to the rapid creation of hundreds or thousands of distinct compounds. High-throughput screening (HTS) can then be used to test the entire library for activity against the desired biological target, allowing for the rapid identification of new, potent hits from the library.

Future Perspectives and Emerging Research Directions

Integration of Advanced Automation and High-Throughput Techniques in Synthesis and Screening

The progression of drug discovery is increasingly dependent on the speed and efficiency of synthesizing and evaluating new chemical entities. For the 6-bromo-3-(piperidin-1-ylmethyl)-1H-indole scaffold, the integration of advanced automation and high-throughput screening (HTS) is a critical future direction.

Automated synthesis platforms can accelerate the creation of large, diverse libraries of derivatives. Starting with the core 6-bromoindole (B116670) structure, these systems can systematically introduce a wide array of substituents on the indole (B1671886) ring, the piperidine (B6355638) moiety, or the methylene (B1212753) linker. nih.gov This allows for the rapid generation of analogues to explore the structure-activity relationship (SAR) in a comprehensive manner. The bromine atom at the 6-position is particularly advantageous, serving as a versatile chemical handle for various cross-coupling reactions like Suzuki and Sonogashira, further expanding the accessible chemical diversity. vulcanchem.com

Once synthesized, these compound libraries can be subjected to high-throughput screening (HTS) against various biological targets. HTS, often coupled with AI and machine learning, enables the rapid identification of "hit" compounds from vast collections. nih.govmdpi.com This process dramatically reduces the time required to find promising lead molecules compared to traditional screening methods. The application of HTS is crucial for exploring the full therapeutic potential of the indole-piperidine chemical space.

Table 1: Impact of Automation and HTS on Derivative Libraries

Technology Application to this compound Expected Outcome
Automated Synthesis Parallel synthesis of analogues with modifications on the indole and piperidine rings. Rapid generation of a large and diverse chemical library.
High-Throughput Screening (HTS) Screening of the synthesized library against panels of biological targets (e.g., kinases, GPCRs, enzymes). Efficient identification of initial hits and lead compounds for further development.

| Robotic Liquid Handling | Miniaturization of assays for screening and biological evaluation. | Reduced reagent consumption and increased throughput. |

Application of Machine Learning and Artificial Intelligence in Predictive Design and SAR

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by introducing powerful predictive capabilities. mdpi.comyoutube.com For the this compound scaffold, these technologies offer a path to more rational and efficient drug design.

ML algorithms can be trained on existing data from indole derivatives to build predictive models for structure-activity relationships (SAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov These models can virtually screen thousands of potential derivatives before they are synthesized, prioritizing candidates with the highest likelihood of desired biological activity and favorable drug-like properties. mdpi.comresearchgate.net This in silico approach significantly reduces the cost and time associated with synthesizing and testing compounds that are unlikely to succeed. nih.govresearchgate.net

Deep learning techniques can analyze complex datasets, including chemical structures and biological assay results, to identify subtle patterns that may not be apparent to human researchers. researchgate.net This can lead to the design of novel molecules with improved potency and selectivity. The integration of AI with quantum mechanics (QM) methods can also provide more accurate predictions of protein-ligand interactions, aiding in the optimization of lead compounds. nih.gov

Exploration of Novel Biological Targets for Indole-Piperidine Chemical Space

While the indole-piperidine scaffold has shown promise in certain areas, a significant future direction involves exploring its potential against a wider range of biological targets. The inherent versatility of the indole ring system makes it a privileged scaffold in medicinal chemistry. nih.gov

Current research points to several promising avenues:

Neurodegenerative Diseases: Beyond established targets like cholinesterases for Alzheimer's disease, derivatives of this scaffold could be investigated as ligands for other targets implicated in neurodegeneration, such as tau protein aggregates. vulcanchem.comnih.gov

Oncology: Indole derivatives have been investigated for their anticancer properties, acting through mechanisms like the inhibition of protein kinases, tubulin polymerization, and modulation of the p53 pathway. nih.gov Screening the this compound library against a panel of cancer cell lines could uncover novel oncology drug candidates.

Infectious Diseases: Indole-based compounds have been developed as inhibitors of bacterial enzymes, such as cystathionine (B15957) γ-lyase (CSE), which could enhance the efficacy of existing antibiotics. nih.gov This opens up possibilities for developing new antibacterial agents based on this scaffold.

Table 2: Potential Novel Target Classes for the Indole-Piperidine Scaffold

Target Class Specific Examples Therapeutic Area Relevant Findings
Protein Kinases Various kinases involved in cell signaling Oncology Indole is a known platform for developing kinase inhibitors. nih.gov
Tubulin Microtubule protein Oncology Indole derivatives have shown activity as tubulin polymerization inhibitors. nih.gov
Bacterial Enzymes Cystathionine γ-lyase (bCSE) Infectious Diseases Indole-based inhibitors can potentiate antibiotic effects. nih.gov

| Tau Protein | Aggregates in neurofibrillary tangles | Neurodegeneration | Brominated indoles have been studied for their potential as tau ligands. vulcanchem.com |

Development of Multi-Target Directed Ligands based on the this compound Scaffold

Complex, multifactorial diseases like Alzheimer's and certain cancers often involve multiple pathological pathways, making single-target drugs less effective. nih.govnih.gov The development of multi-target-directed ligands (MTDLs) is an emerging strategy that aims to address this complexity by designing a single molecule to interact with two or more distinct biological targets. nih.govresearchgate.net

The this compound scaffold is an excellent candidate for MTDL design. For instance, in the context of Alzheimer's disease, researchers have successfully developed indole-piperidine amides that act as dual inhibitors of both human acetylcholinesterase (hAChE) and β-secretase (BACE-1). nih.gov This approach could be expanded by combining the known activities of the indole core with the target-binding properties of the piperidine moiety to create novel MTDLs. By rationally designing derivatives, it may be possible to create compounds that, for example, simultaneously inhibit a kinase and a signaling protein, offering a synergistic therapeutic effect. nih.govresearchgate.net

Collaborative Research Opportunities in Academia and Industry

The journey of a drug from concept to clinic is a complex and resource-intensive process that increasingly relies on collaboration. The future development of therapeutics based on the this compound scaffold will benefit significantly from partnerships between academic institutions and the pharmaceutical industry.

Academic labs often excel in basic research, target identification, and the synthesis of novel compounds. nih.gov Industry partners, on the other hand, provide expertise in drug development, large-scale screening, preclinical and clinical trials, and navigating the regulatory landscape.

Collaborative models can take many forms, including:

Sponsored Research: Pharmaceutical companies funding specific research projects in academic labs to explore the potential of the indole-piperidine scaffold.

Licensing Agreements: Universities licensing patented compounds or technologies to companies for further development.

Public-Private Partnerships: Joint initiatives involving government, academia, and industry to tackle major health challenges, where novel compounds like these could be valuable assets.

Such collaborations leverage the unique strengths of each partner, accelerating the translation of promising basic science into tangible therapeutic innovations. youtube.com

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 6-Bromo-3-(piperidin-1-ylmethyl)-1H-indole?

  • Methodological Answer : The compound is typically synthesized via a Mannich reaction, where 6-bromo-1H-indole derivatives react with piperidine and formaldehyde in glacial acetic acid. For example, 1-Benzyl-5-bromo-3-(piperidin-1-ylmethyl)-1H-indole was synthesized with 94% yield using this approach, followed by purification via crystallization . Optimization of reaction conditions (e.g., solvent choice, stoichiometry, and temperature) is critical to minimize side reactions. Characterization involves 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and HRMS to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming substituent positions and hydrogen environments. For instance, 1H^{1}\text{H} NMR of 6-bromo-3-(methoxymethyl)-1H-indole revealed distinct peaks at δ 10.19 (indole NH) and δ 3.15 (OCH3_3), while 13C^{13}\text{C} NMR confirmed the methoxymethyl group at δ 65.9 . High-resolution mass spectrometry (HRMS) validates molecular formulas, and TLC monitors reaction progress .

Q. How can reaction yields be optimized for indole derivatives with bulky substituents?

  • Methodological Answer : Yield improvement strategies include:

  • Using polar aprotic solvents (e.g., DMF or PEG-400) to enhance solubility of intermediates .
  • Employing catalytic CuI for azide-alkyne cycloaddition reactions, as seen in the synthesis of triazole-linked indole derivatives (46% yield) .
  • Optimizing column chromatography gradients (e.g., 70:30 to 100% EtOAc:hexane) to separate closely eluting byproducts .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals dihedral angles between substituents and the indole core, critical for understanding steric effects. For example, in 6-bromo-1H-indole-3-carboxylic acid, the –COOH group forms a dihedral angle of 6° with the indole ring, and intermolecular O–H⋯O hydrogen bonds create inversion dimers . Data collection at 293 K with SHELX software (e.g., SHELXL for refinement) ensures precise structural resolution (R factor = 0.063) .

Q. What structure-activity relationship (SAR) insights guide the design of kinase inhibitors based on this compound?

  • Methodological Answer : SAR studies involve systematic substitution at the indole C3 position. For instance, replacing the piperidinyl group with fluorophenyl-pyrimidine moieties (e.g., compound 4d ) yielded JAK inhibitors with IC50_{50} values <100 nM. Key steps include:

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., Br) enhances binding to kinase ATP pockets .
  • Biological Testing : In vitro kinase assays and cell viability studies (e.g., using HEK293 cells) validate inhibitory activity. HRMS and 13C^{13}\text{C} NMR confirm synthetic accuracy .

Q. How do halogen substituents (Br vs. I/Cl) influence the reactivity and biological activity of indole derivatives?

  • Methodological Answer : Bromine’s moderate electronegativity and van der Waals radius balance reactivity and target affinity. Comparative studies show that 6-bromo derivatives exhibit higher metabolic stability than iodo-analogs (e.g., 6-Iodo-1H-indole-3-carbaldehyde) but lower electrophilicity than chloro-derivatives. For example, bromine enhances π-π stacking in protein binding sites, as observed in kinase inhibitor assays .

Q. What computational methods support the interpretation of crystallographic and spectroscopic data for indole derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict molecular electrostatic potentials and optimize geometries for comparison with experimental data (e.g., dihedral angles from XRD). Software like Gaussian or ORCA integrates with SHELX-refined structures to model hydrogen-bonding networks and electronic transitions observed in UV-Vis spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.